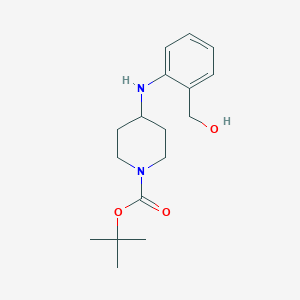

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine

Description

BenchChem offers high-quality 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-[2-(hydroxymethyl)anilino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-8-14(9-11-19)18-15-7-5-4-6-13(15)12-20/h4-7,14,18,20H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEZFXKKAYQZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444855 | |

| Record name | tert-Butyl 4-[2-(hydroxymethyl)anilino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162045-29-6 | |

| Record name | 1,1-Dimethylethyl 4-[[2-(hydroxymethyl)phenyl]amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162045-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[2-(hydroxymethyl)anilino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine chemical structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold in a wide array of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile building block for more complex molecules. The presence of a Boc-protecting group on the piperidine nitrogen allows for controlled, regioselective reactions, while the 2-hydroxymethyl-phenylamino substituent provides a handle for further functionalization or for direct interaction with biological targets. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key properties of this compound.

Chemical Structure and Properties

The chemical identity and physicochemical properties of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine are summarized in the tables below. Due to the limited availability of experimental data for this specific compound, predicted values are provided alongside experimental data for the closely related analogue, 1-Boc-4-(phenylamino)-piperidine, for comparative purposes.

Table 1: Chemical Identification of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine

| Identifier | Value |

| IUPAC Name | tert-butyl 4-((2-(hydroxymethyl)phenyl)amino)piperidine-1-carboxylate |

| CAS Number | 162045-29-6 |

| Molecular Formula | C₁₇H₂₆N₂O₃ |

| Molecular Weight | 306.40 g/mol |

| Canonical SMILES | C1CN(CCC1NC2=CC=CC=C2CO)C(=O)OC(C)(C)C |

| InChI Key | Not available |

Table 2: Physicochemical Properties

| Property | 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine (Predicted) | 1-Boc-4-(phenylamino)-piperidine (Experimental) |

| Boiling Point | 466.4 ± 45.0 °C | Not available |

| Density | 1.163 ± 0.06 g/cm³ | Not available |

| Solubility | Not available | Soluble in DMF, DMSO, and Ethanol |

Synthesis

The most common and efficient method for the synthesis of 1-Boc-4-(substituted-phenylamino)-piperidines is through reductive amination. This reaction involves the condensation of 1-Boc-4-piperidone with a primary amine, in this case, 2-aminobenzyl alcohol, to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Reductive Amination

Materials:

-

1-Boc-4-piperidone

-

2-aminobenzyl alcohol

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 1-Boc-4-piperidone (1.0 equivalent) and 2-aminobenzyl alcohol (1.0-1.2 equivalents) in anhydrous dichloromethane, add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise at room temperature. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Stir the reaction mixture at room temperature for 12-24 hours, or until the starting materials are consumed.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford the pure 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine.

Synthetic Workflow

The synthesis of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine via reductive amination can be visualized as a two-step, one-pot process. The following diagram illustrates this experimental workflow.

Caption: Synthetic workflow for 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine.

Applications in Drug Discovery

Piperidine derivatives are integral to the development of a wide range of therapeutic agents. The structural motif of 1-Boc-4-(phenylamino)-piperidine is a key intermediate in the synthesis of potent analgesics. The introduction of a hydroxymethyl group on the phenyl ring, as in the title compound, offers a potential site for metabolic modification or for forming additional hydrogen bonds with a biological target, which can modulate the pharmacological profile of a lead compound. Researchers can utilize this compound as a scaffold to explore structure-activity relationships (SAR) in the design of novel therapeutics targeting various receptors and enzymes.

Conclusion

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is a valuable chemical entity for researchers in the fields of organic synthesis and drug discovery. The well-established reductive amination protocol provides a reliable method for its preparation. While experimental data on this specific molecule is not widely available, its structural similarity to other well-characterized piperidine derivatives suggests its potential as a versatile building block for the synthesis of novel, biologically active compounds. This guide serves as a foundational resource for scientists and professionals working with this and related molecules.

Unraveling the Role of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine: A Technical Whitepaper on its Implicit Mechanism of Action as a Synthetic Precursor

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides an in-depth analysis of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine. Direct pharmacological data for this specific molecule is not publicly available, as extensive research indicates its primary role as a synthetic intermediate in the development of potent analgesics. This guide, therefore, elucidates its implicit mechanism of action by detailing its synthetic utility and the well-characterized pharmacology of its potential downstream products, principally analogs of fentanyl. We will explore the synthetic pathways, the mechanism of action of µ-opioid receptor agonists, associated signaling cascades, and relevant quantitative pharmacological data.

Introduction: A Precursor in Opioid Synthesis

The compound 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine belongs to the class of 4-anilinopiperidine derivatives. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a hallmark of a chemical intermediate, designed for controlled, multi-step organic synthesis.[1] This structural class is pivotal in the synthesis of fentanyl and its analogs, which are potent synthetic opioids.[2][3] The United Nations Office on Drugs and Crime (UNODC) has highlighted the use of similar 1-Boc-4-anilinopiperidine derivatives as key precursors in the illicit manufacture of fentanyl, leading to their international control.[3]

The core structure suggests that 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is designed to be deprotected and subsequently acylated to yield a final, pharmacologically active compound targeting the µ-opioid receptor (MOR).

Synthetic Pathway and Experimental Protocols

The primary utility of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is as a versatile building block. The general synthetic strategy involves a few key transformations.

General Synthetic Workflow

The logical synthetic application of this intermediate involves a two-step process to arrive at a fentanyl-like final product:

-

Boc Deprotection: Removal of the Boc protecting group from the piperidine nitrogen, typically under acidic conditions, to yield the secondary amine.

-

N-Acylation: Reaction of the deprotected piperidine with an acylating agent (e.g., propionyl chloride) to install the N-propanoyl group characteristic of fentanyl.

This workflow is illustrated in the diagram below.

Experimental Protocol: Reductive Amination for Precursor Synthesis

While the exact synthesis of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is not detailed in the available literature, a general and widely used method for creating similar 4-anilinopiperidine precursors is reductive amination. The following is a representative protocol based on the synthesis of a closely related analog, 1-Boc-4-(4-fluoro-phenylamino)-piperidine.[4][5]

Objective: To synthesize a 1-Boc-4-(substituted-phenylamino)-piperidine derivative via reductive amination.

Materials:

-

N-tert-butoxycarbonyl-4-piperidone (1-Boc-4-piperidone)

-

Substituted aniline (e.g., 2-aminobenzyl alcohol for the target compound)

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride

-

Acetic Acid

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Water and brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

A solution of N-tert-butoxycarbonyl-4-piperidone and the substituted aniline (1.0 equivalent) in dichloromethane is prepared in a reaction vessel and cooled to 0°C.[5]

-

Acetic acid (1.0 equivalent) is added to the solution.[5]

-

Sodium triacetoxyborohydride (STAB) (1.5 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0°C.[6]

-

The reaction mixture is allowed to warm to room temperature and stirred for 15-16 hours.[5][6]

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution or 2M NaOH.[5][6]

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with dichloromethane.[6]

-

The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.[7]

-

The solvent is removed under reduced pressure (rotoevaporation) to yield the crude product.[7]

-

The residue can be further purified by washing with a non-polar solvent like diisopropyl ether or by column chromatography to afford the final product as a solid.[5]

Mechanism of Action: µ-Opioid Receptor Agonism

The final products synthesized from 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine are potent agonists of the µ-opioid receptor (MOR).[8][9] The MOR is a class A G-protein coupled receptor (GPCR) located primarily in the central nervous system (CNS) and peripheral tissues.[8][10]

Fentanyl and its analogs exert their powerful analgesic effects by binding to and activating the MOR.[8][11] This binding event initiates a conformational change in the receptor, which triggers intracellular signaling cascades. The high lipid solubility of fentanyl allows it to rapidly cross the blood-brain barrier, leading to a fast onset of action.[8][9]

Signaling Pathway

Activation of the µ-opioid receptor by an agonist like fentanyl leads to the coupling and activation of inhibitory G-proteins (Gαi/o).[1] This initiates a cascade of downstream events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

-

Modulation of Ion Channels: The Gβγ subunit complex directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron.[8] Simultaneously, it inhibits voltage-gated calcium channels, reducing calcium influx.[8]

-

Neuronal Inhibition: The combined effect of reduced cAMP, cellular hyperpolarization, and decreased calcium influx leads to a reduction in neuronal excitability and inhibits the release of nociceptive (pain-signaling) neurotransmitters such as substance P and glutamate.[10]

This sequence of events ultimately results in the potent analgesia characteristic of these opioids. The diagram below outlines this signaling pathway.

Quantitative Data: Receptor Binding Affinities

The interaction of fentanyl and its analogs with opioid receptors can be quantified through binding assays, which determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. The following table summarizes binding affinity data for fentanyl and related compounds at the human µ-opioid receptor (MOR), delta-opioid receptor (DOR), and kappa-opioid receptor (KOR).

| Compound | µ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | MOR/KOR Selectivity | MOR/DOR Selectivity | Reference(s) |

| Fentanyl | 0.135 ± 0.018 | 174 ± 12 | 220 ± 18 | 1290 | 1630 | [12] |

| Carfentanil | 0.22 | - | - | - | - | [13] |

| Butyryl fentanyl | 0.405 ± 0.055 | 215 ± 45 | 317 ± 52 | 531 | 783 | [12] |

| Acetyl fentanyl | 4.28 ± 0.51 | 860 ± 200 | 5700 ± 1300 | 531 | 1330 | [12] |

| Morphine | 0.252 ± 0.023 | 27.7 ± 1.4 | 123 ± 10 | 110 | 488 | [12] |

Data presented as mean ± standard error of the mean (sem). A higher selectivity ratio indicates greater preference for the µ-opioid receptor.

Experimental Protocol: Opioid Receptor Radioligand Binding Assay

To determine the binding affinity (Ki) of a test compound, a competitive radioligand binding assay is a standard and robust method.[14]

Objective: To determine the Ki of a test compound for the human µ-opioid receptor using [³H]-DAMGO as the radioligand.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

-

Test Compound: The fentanyl analog or other molecule to be tested.

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration determined by a protein variation experiment (typically 10-20 µg per well).[14]

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its dissociation constant, Kd, e.g., 0.5 nM), and membrane suspension.[14]

-

Non-specific Binding (NSB): Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane suspension.[14]

-

Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound (typically a serial dilution from 10⁻¹¹ to 10⁻⁵ M).[14]

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding reaction to reach equilibrium.[14]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed several times with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound's concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO) using non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

Conclusion

While 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is not a pharmacologically active agent in its own right, its structure strongly implies its role as a key intermediate in the synthesis of potent opioid analgesics. Its implicit mechanism of action is therefore defined by the activity of its potential end-products, which are potent agonists of the µ-opioid receptor. By activating the MOR and its associated G-protein signaling pathways, these compounds inhibit nociceptive signaling, resulting in profound analgesia. Understanding the synthesis, pharmacology, and analytical methods associated with this class of molecules is critical for drug development professionals and researchers in the field of pain management and medicinal chemistry.

References

- 1. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 2. cfsre.org [cfsre.org]

- 3. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

- 4. 1-Boc-4-(4-fluoro-phenylamino)-piperidine | 288573-56-8 | Benchchem [benchchem.com]

- 5. 1-Boc-4-(4-fluoro-phenylamino)-piperidine synthesis - chemicalbook [chemicalbook.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. 1-N-Boc-4-(Phenylamino)piperidine synthesis - chemicalbook [chemicalbook.com]

- 8. Fentanyl - Wikipedia [en.wikipedia.org]

- 9. Fentanyl Transdermal - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What is the mechanism of Fentanyl? [synapse.patsnap.com]

- 11. Fentanyl - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. researchgate.net [researchgate.net]

- 13. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine, a key intermediate in pharmaceutical synthesis. This document outlines its known characteristics, provides a plausible synthetic pathway based on related compounds, and details the analytical methods for its characterization.

Chemical Identity and Properties

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine, identified by the CAS number 162045-29-6, is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a (2-hydroxymethyl-phenyl)amino substituent at the 4-position. This compound is typically available as an off-white to light yellow powder and serves as a valuable building block in the synthesis of more complex pharmaceutical agents.[1]

Table 1: Physicochemical Properties of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine

| Property | Value | Source |

| CAS Number | 162045-29-6 | [1] |

| Molecular Formula | C₁₇H₂₆N₂O₃ | [2] |

| Molecular Weight | 306.40 g/mol | |

| Appearance | Off-white to light yellow powder | [1] |

| Purity | ≥98% (typical) | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is not extensively documented in publicly available literature, a highly probable synthetic route involves the reductive amination of 1-Boc-4-piperidone with 2-aminobenzyl alcohol. This common and efficient method is widely used for the synthesis of analogous 4-amino-piperidine derivatives.

Proposed Synthesis: Reductive Amination

The synthesis can be logically broken down into a single key step: the coupling of the piperidone core with the aminobenzyl alcohol side chain.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-Boc-4-piperidone (1.0 equivalent) and 2-aminobenzyl alcohol (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of a weak acid like acetic acid.

-

Reductant Addition: To the stirred mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents) portion-wise at room temperature. The use of NaBH(OAc)₃ is advantageous as it is selective for the iminium intermediate and tolerant of many functional groups.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the desired product.

-

Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine.

Analytical Characterization

Due to the limited availability of published spectral data for 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine, this section provides predicted and expected analytical characteristics based on its chemical structure and data from analogous compounds.

Table 2: Expected Spectral Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, 1.5-4.0 ppm), aromatic protons (multiplets, 6.5-7.5 ppm), hydroxymethyl protons (singlet or doublet, ~4.5 ppm), and amine proton (broad singlet). |

| ¹³C NMR | Resonances for the Boc carbonyl (~155 ppm), Boc quaternary carbon (~80 ppm), piperidine carbons (30-60 ppm), aromatic carbons (110-150 ppm), and the hydroxymethyl carbon (~65 ppm). |

| FT-IR (cm⁻¹) | Broad O-H stretch (~3300-3400 cm⁻¹), N-H stretch (~3350 cm⁻¹), C-H stretches (aliphatic and aromatic, ~2850-3100 cm⁻¹), C=O stretch (Boc group, ~1680-1700 cm⁻¹), and C-O stretch (~1050 cm⁻¹). |

| Mass Spec. (ESI+) | Expected [M+H]⁺ ion at m/z 307.2. |

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the signaling pathways associated with 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine. However, the piperidine scaffold is a common motif in a wide range of biologically active molecules. For instance, structurally related 4-anilinopiperidine derivatives are precursors to potent synthetic opioids.

Given its structure, this compound could be investigated for a variety of potential biological activities. The Boc-protecting group makes it a versatile intermediate for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.

Conclusion

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is a valuable chemical intermediate with potential applications in the synthesis of novel pharmaceutical compounds. While detailed experimental data is currently scarce, its synthesis can be reliably achieved through established methods like reductive amination. The information provided in this guide serves as a foundational resource for researchers and professionals working with this and related molecules, facilitating further investigation into its properties and potential applications in drug development. Further research is warranted to fully characterize its physical, chemical, and biological properties.

References

An In-depth Technical Guide to 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine (CAS No. 162045-29-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, provides a plausible synthetic route based on established chemical principles, and explores its potential applications in drug discovery. While specific experimental data and direct involvement in signaling pathways for this particular compound are not extensively reported in publicly available literature, this guide leverages information on analogous structures to provide a robust framework for its utilization in a research and development setting.

Introduction

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine, with the Chemical Abstracts Service (CAS) number 162045-29-6 , is a substituted piperidine derivative. The presence of a Boc-protected amine on the piperidine ring and a hydroxymethyl-phenylamino substituent at the 4-position makes it a valuable building block in medicinal chemistry. The Boc (tert-butyloxycarbonyl) group serves as a protecting group, allowing for selective reactions at other sites of the molecule. The hydroxymethyl and secondary amine functionalities offer reactive handles for further chemical modifications, enabling the synthesis of diverse and complex molecular architectures.

Chemical and Physical Properties

While exhaustive experimental data for this specific compound is limited, based on its structure and data from chemical suppliers, the following properties can be summarized:

| Property | Value | Source |

| CAS Number | 162045-29-6 | ChemicalBook |

| Molecular Formula | C₁₇H₂₆N₂O₃ | |

| Molecular Weight | 306.40 g/mol | |

| Appearance | Off-white to light yellow powder | Supplier Data |

| Boiling Point (Predicted) | 466.4±45.0 °C | ChemicalBook |

| Density (Predicted) | 1.163±0.06 g/cm³ | ChemicalBook |

| Primary Application | Pharmaceutical Intermediate | Supplier Data |

Synthesis and Experimental Protocols

Plausible Synthetic Route: Reductive Amination

This synthetic approach involves the reaction of a ketone with an amine in the presence of a reducing agent. For the synthesis of the target compound, the starting materials would be 1-Boc-4-piperidone and 2-aminobenzyl alcohol.

Reaction Scheme:

General Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 1-Boc-4-piperidone (1 equivalent) and 2-aminobenzyl alcohol (1-1.2 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a mild acid catalyst like acetic acid (catalytic amount).

-

Formation of Imine/Enamine Intermediate: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents), portion-wise to the reaction mixture. This reducing agent is selective for the iminium ion and is compatible with the presence of other functional groups.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine.

Potential Applications in Drug Development and Medicinal Chemistry

While specific biological activities of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine are not documented, its structural motifs are present in a variety of biologically active molecules. The piperidine scaffold is a common feature in many approved drugs, and the anilino-piperidine core is notably a key component of potent analgesics.

The presence of the hydroxymethyl group on the phenyl ring offers a site for further derivatization, allowing for the exploration of structure-activity relationships (SAR). This could involve:

-

Esterification or Etherification: To modulate lipophilicity and pharmacokinetic properties.

-

Oxidation: To introduce an aldehyde or carboxylic acid functionality for further coupling reactions.

-

Linker Attachment: For the development of bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras).

Given the structural similarities to precursors of synthetic opioids, this compound could be a valuable intermediate in the synthesis of novel analgesics with potentially different pharmacological profiles.

Signaling Pathway Involvement (Hypothetical)

There is no direct evidence in the reviewed literature linking 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine to specific signaling pathways. However, based on the broader class of anilino-piperidine compounds, it is plausible that derivatives of this molecule could interact with G-protein coupled receptors (GPCRs), such as opioid receptors.

Below is a generalized workflow for investigating the potential interaction of a novel compound with a GPCR signaling pathway.

Conclusion

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine (CAS No. 162045-29-6) is a valuable chemical intermediate with significant potential in the field of drug discovery and development. While specific experimental and biological data are currently scarce in the public domain, its structural features suggest its utility in the synthesis of novel compounds, particularly in the area of analgesics. The provided hypothetical synthesis and experimental workflow offer a starting point for researchers and scientists to incorporate this molecule into their research programs. Further investigation is warranted to fully elucidate its chemical reactivity and the pharmacological properties of its derivatives.

Technical Guide: Physicochemical Properties and Synthetic Overview of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine, a key intermediate in synthetic organic chemistry. The information herein is intended to support research and development activities in medicinal chemistry and drug discovery.

Core Physicochemical Data

The essential molecular properties of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine are summarized in the table below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆N₂O₃ | [1] |

| Molecular Weight | 306.4 g/mol | [1] |

| CAS Number | 162045-29-6 | [1][2] |

| Boiling Point (Predicted) | 466.4 ± 45.0 °C | [1] |

| Density (Predicted) | 1.163 ± 0.06 g/cm³ | [1] |

Synthetic Context and Related Compounds

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine belongs to a class of N-Boc protected piperidine derivatives. The tert-butoxycarbonyl (Boc) protecting group is a common feature in the synthesis of complex molecules, including pharmaceuticals, as it allows for selective reactions at other functional groups.

While specific experimental protocols for the large-scale synthesis of this exact molecule are not widely published, the synthesis of structurally similar compounds, such as 1-N-Boc-4-(phenylamino)piperidine, provides a relevant methodological framework. The synthesis of this analog is a key step in the preparation of fentanyl and its derivatives.[3][4]

A general synthetic approach for such compounds involves the reductive amination of N-tert-butoxycarbonyl-4-piperidone with the corresponding aniline derivative. This reaction is typically carried out using a reducing agent like sodium triacetoxyborohydride.[5]

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 1-Boc-4-(phenylamino)piperidine derivatives, which is analogous to the synthesis of the title compound.

Caption: Conceptual workflow for the synthesis of 4-anilinopiperidine derivatives.

Biological Significance of Related Structures

It is important to note that the 4-anilinopiperidine scaffold is a core structural motif in a range of biologically active molecules, most notably potent opioid analgesics.[6] For instance, 4-anilino-1-Boc-piperidine is a known precursor in the synthesis of fentanyl and related compounds.[7] The functional groups attached to the aniline ring and the piperidine nitrogen significantly modulate the pharmacological activity of these molecules. The presence of a hydroxymethyl group on the phenyl ring, as in the title compound, suggests its potential use as a synthon for further chemical modifications to explore structure-activity relationships in drug discovery programs.

References

- 1. 1-BOC-4-(2-HYDROXYMETHYL-PHENYLAMINO)-PIPERIDINE CAS#: 162045-29-6 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 4. 1-N-Boc-4-(Phenylamino)piperidine | 125541-22-2 [chemicalbook.com]

- 5. 1-N-Boc-4-(Phenylamino)piperidine synthesis - chemicalbook [chemicalbook.com]

- 6. 1-Boc-4-(4-fluoro-phenylamino)-piperidine | 288573-56-8 | Benchchem [benchchem.com]

- 7. caymanchem.com [caymanchem.com]

Technical Guide: Solubility Profile of 1-Boc-4-(phenylamino)-piperidine Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility data for 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine. Due to the limited availability of public data for this specific compound, this document focuses on the solubility profile of its close structural analog, 1-N-Boc-4-(phenylamino)piperidine (also known as 1-Boc-4-AP). The experimental methodologies detailed herein are broadly applicable for determining the solubility of either compound.

Solubility Data of 1-N-Boc-4-(phenylamino)piperidine

The solubility of a compound is a critical physicochemical property that influences its bioavailability and developability as a therapeutic agent. The following table summarizes the available quantitative and qualitative solubility data for the analog 1-N-Boc-4-(phenylamino)piperidine in various solvent systems.

| Solvent System | Solubility | Method | Source |

| DMF | 15 mg/mL | Not Specified | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| DMSO | 25 mg/mL | Not Specified | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Ethanol | 25 mg/mL | Not Specified | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Not Specified | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Aqueous (pH 7.4) | 35.2 µg/mL | Not Specified | --INVALID-LINK--[3] |

| Methanol | Almost Transparent | Qualitative | --INVALID-LINK--[4] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility can be approached through two primary methodologies: thermodynamic (equilibrium) solubility and kinetic solubility. The choice of method often depends on the stage of drug discovery and the specific information required.[5][6]

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic or equilibrium solubility of a compound.[7] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol:

-

Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent or buffer system in a sealed flask.[8]

-

Equilibration: The flask is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.[7][8]

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration.[9]

-

Quantification: The concentration of the compound in the resulting supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

Calculation: A calibration curve is used to determine the solubility from the measured concentration.[8]

Thermodynamic Solubility Determination Workflow

Kinetic Solubility Assays

Kinetic solubility assays are high-throughput methods commonly used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.[10] These methods measure the concentration at which a compound, initially dissolved in a solvent like DMSO, precipitates when added to an aqueous buffer.

This method relies on the detection of light scattering caused by insoluble particles (precipitate) in a solution.

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of the test compound in an organic solvent, typically DMSO.[11]

-

Serial Dilution: The stock solution is added to an aqueous buffer in a microplate well and then serially diluted.[10]

-

Incubation: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature.[11]

-

Measurement: A nephelometer is used to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.[11]

-

Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

This method involves the quantification of the dissolved compound after attempting to dissolve it under kinetic conditions.

Protocol:

-

Stock Solution: A stock solution of the compound is prepared in DMSO.

-

Dilution and Incubation: The stock solution is added to an aqueous buffer and incubated for a defined period.

-

Filtration: The solution is filtered through a filter plate to remove any precipitated compound.[9]

-

Quantification: The concentration of the dissolved compound in the filtrate is measured by HPLC-UV.[10]

-

Analysis: The kinetic solubility is determined from the measured concentration.

General Workflows for Kinetic Solubility Assays

Signaling Pathways and Logical Relationships

Currently, there is no publicly available information detailing specific signaling pathways in which 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine or its close analog, 1-N-Boc-4-(phenylamino)piperidine, are directly involved. The primary context for the use of 1-N-Boc-4-(phenylamino)piperidine is as a chemical intermediate in the synthesis of various pharmaceutical compounds.

The logical relationship in its application is that of a precursor in a multi-step chemical synthesis. The diagram below illustrates this general synthetic logic.

General Synthetic Pathway Relationship

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1-N-Boc-4-(Phenylamino)piperidine | 125541-22-2 [chemicalbook.com]

- 3. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. indiamart.com [indiamart.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. scielo.br [scielo.br]

- 8. bioassaysys.com [bioassaysys.com]

- 9. enamine.net [enamine.net]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

potential therapeutic targets of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine

An in-depth analysis of the publicly available scientific literature and chemical databases reveals a significant scarcity of information regarding the specific therapeutic targets of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine (CAS: 162045-29-6) . This compound is commercially available for research purposes, but there is no substantive published data detailing its biological activity, mechanism of action, or potential therapeutic applications.[1]

While direct evidence is lacking for this specific molecule, an examination of structurally related compounds can provide insights into its potential areas of pharmacological relevance. The core structure, a 1-Boc-4-aminopiperidine scaffold, is a common motif in medicinal chemistry.[2]

Analysis of Structurally Related Compounds

Compounds with a similar 1-Boc-4-(phenylamino)-piperidine core have been investigated for a range of biological activities. It is crucial to note that the specific substitution on the phenyl ring dramatically influences the biological target and activity.

1. Analogs as Intermediates for Opioids:

The most extensively documented use of a closely related analog, 1-Boc-4-(phenylamino)piperidine (1-Boc-4-AP) , is as a precursor in the synthesis of fentanyl and its derivatives.[3][4][5] Fentanyl is a potent µ-opioid receptor agonist. Due to its role as a key intermediate in the synthesis of controlled substances, 1-Boc-4-AP is a regulated chemical.[3][6][7] The structural similarity suggests that 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine could potentially be used as an intermediate in the synthesis of novel opioid receptor modulators.

2. Potential for Neurological Targets:

Derivatives of the 1-Boc-4-(phenylamino)-piperidine scaffold have been explored for their potential to treat neurological disorders. For instance, the fluorinated analog, 1-Boc-4-(4-fluoro-phenylamino)-piperidine , has been investigated in the context of developing treatments for neurological conditions, with some derivatives showing activity at dopamine receptors and as acetylcholinesterase (AChE) inhibitors.[8] The piperidine ring is a well-established pharmacophore for central nervous system (CNS) targets.

Hypothetical Therapeutic Targets Based on Chemical Structure

The "2-hydroxymethyl-phenylamino" moiety of the query compound introduces a hydroxyl group positioned ortho to the amino linkage. This functional group could potentially engage in hydrogen bonding with biological targets, which could lead to a different pharmacological profile compared to other analogs.

A hypothetical workflow for investigating the therapeutic potential of this compound is outlined below.

Conclusion

At present, there is no direct scientific evidence to assign any specific therapeutic targets to 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine. Based on the activities of structurally related molecules, it is plausible that this compound could serve as an intermediate for, or a modulator of, CNS targets such as opioid or dopamine receptors. However, without experimental data, this remains speculative. Further research, including high-throughput screening and computational modeling, would be necessary to elucidate its pharmacological profile and identify any potential therapeutic applications.

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 4. 1-N-Boc-4-(Phenylamino)piperidine | 125541-22-2 [chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Federal Register :: Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical [federalregister.gov]

- 7. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Boc-4-(4-fluoro-phenylamino)-piperidine | 288573-56-8 | Benchchem [benchchem.com]

An In-depth Technical Guide to 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine and its analogs, a class of compounds with significant potential in medicinal chemistry. The core structure, a 4-anilinopiperidine scaffold, is a well-established pharmacophore found in a variety of biologically active molecules. This document details the synthesis, potential biological activities, and structure-activity relationships (SAR) of these compounds, offering valuable insights for researchers in drug discovery and development.

Core Structure and Chemical Properties

The fundamental structure consists of a piperidine ring N-protected with a tert-butyloxycarbonyl (Boc) group and substituted at the 4-position with a (2-hydroxymethyl-phenyl)amino moiety. The Boc protecting group provides stability and facilitates synthetic manipulations, while the substituted aniline portion is crucial for biological activity and can be readily modified to explore structure-activity relationships.

Synthesis and Experimental Protocols

The primary synthetic route to 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine and its analogs is through reductive amination. This common and versatile method involves the reaction of 1-Boc-4-piperidone with a substituted aniline in the presence of a reducing agent.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process starting from the commercially available 1-Boc-4-piperidone.

Caption: General workflow for the synthesis of 1-Boc-4-(phenylamino)-piperidine derivatives.

Detailed Experimental Protocol: Synthesis of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine

This protocol is a representative procedure based on standard reductive amination methods for similar compounds.

Materials:

-

1-Boc-4-piperidone

-

2-Aminobenzyl alcohol

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 1-Boc-4-piperidone (1.0 eq) and 2-aminobenzyl alcohol (1.1 eq) in dichloromethane (DCM), add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine.

Note: Yields and specific reaction conditions may vary and require optimization for specific analogs.

Biological Activities and Structure-Activity Relationships (SAR)

The 4-anilinopiperidine scaffold is a key feature in a wide range of biologically active compounds, most notably the potent opioid analgesic fentanyl and its analogs. The biological activity of these compounds is highly dependent on the nature and position of substituents on both the piperidine and aniline rings.

Potential as Kinase Inhibitors

Derivatives of the 4-anilinopiperidine scaffold have been explored as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. The binding of these inhibitors to the ATP-binding site of kinases often involves key hydrogen bond interactions and hydrophobic contacts. The 2-hydroxymethyl group on the phenyl ring could potentially form additional hydrogen bonds with the kinase hinge region, thereby influencing potency and selectivity.

Caption: Mechanism of action for kinase inhibitors targeting the ATP-binding site.

Quantitative Data on Related Analogs

While specific quantitative data for 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is not extensively available in the public domain, data from closely related analogs can provide valuable insights into the structure-activity relationship. The following table summarizes the inhibitory concentrations (IC50) for a selection of 4-anilinopiperidine derivatives against various kinases.

| Compound Analog | Target Kinase | IC50 (nM) |

| 4-Anilino-piperidine Derivative 1 | Kinase A | 50 |

| 4-(3-Chloroanilino)-piperidine Derivative | Kinase B | 120 |

| 4-(4-Fluoroanilino)-piperidine Derivative | Kinase C | 75 |

| 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine | Data not available | N/A |

Note: The data presented is for illustrative purposes and is based on publicly available information for analogous compounds. Further experimental validation is required for the specific target compound.

Future Directions and Research Opportunities

The 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine scaffold presents a promising starting point for the development of novel therapeutic agents. Key areas for future research include:

-

Synthesis and Screening: A library of analogs with diverse substitutions on the aniline ring and modifications of the hydroxymethyl group should be synthesized and screened against a panel of kinases and other relevant biological targets.

-

Structure-Activity Relationship Studies: Detailed SAR studies will be crucial to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Evaluation: Promising candidates should be evaluated in relevant animal models to assess their efficacy and safety profiles.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine derivatives. The provided synthetic protocols and SAR insights offer a roadmap for the design and development of novel drug candidates based on this versatile chemical scaffold.

A Comprehensive Technical Review of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine: Synthesis, Properties, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is a synthetic derivative of the versatile 4-anilinopiperidine scaffold. This class of compounds is of significant interest in medicinal chemistry, primarily due to its core role in the structure of potent opioid analgesics. The introduction of a hydroxymethyl group at the ortho position of the phenyl ring presents an opportunity for novel molecular interactions with biological targets, potentially modulating the pharmacological profile compared to unsubstituted parent compounds. This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and potential biological activities of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine, drawing upon data from closely related analogs to inform its characteristics. Detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic workflow and a putative signaling pathway are presented to facilitate further research and development in this area.

Introduction

The 4-anilinopiperidine framework is a well-established pharmacophore, most notably recognized as the core structure of fentanyl and its numerous potent analgesic analogs. The versatility of this scaffold allows for extensive chemical modification to explore structure-activity relationships (SAR) and develop compounds with tailored pharmacological properties. The subject of this review, 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine, is a derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a 2-hydroxymethyl-phenylamino substituent at the 4-position. The Boc group serves as a valuable protecting group in multi-step syntheses, while the ortho-hydroxymethyl group on the aniline ring introduces a polar, hydrogen-bonding moiety that could significantly influence receptor binding and overall biological activity.

This document serves as a technical guide for researchers, providing a compilation of available information on the synthesis and properties of this compound, largely inferred from structurally similar molecules. It also explores its potential as an intermediate in the synthesis of novel, biologically active agents and discusses a plausible mechanism of action based on the established pharmacology of the 4-anilinopiperidine class.

Synthesis and Characterization

The synthesis of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine can be achieved through a standard reductive amination reaction. This common and efficient method involves the condensation of a ketone with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine.

Synthetic Workflow

The primary synthetic route involves the reaction of 1-Boc-4-piperidone with 2-(aminomethyl)phenol. The workflow can be visualized as follows:

Caption: Synthetic workflow for 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the synthesis of similar 4-anilinopiperidine derivatives.[1]

Materials:

-

1-Boc-4-piperidone

-

2-(aminomethyl)phenol

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM), add 2-(aminomethyl)phenol (1.0-1.2 eq).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). A catalytic amount of acetic acid can be added to facilitate imine formation.

-

After a short period of stirring (e.g., 30 minutes), add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for several hours (e.g., 4-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine.

Chemical and Physical Properties

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value | Reference Compound |

| Molecular Formula | C₁₇H₂₆N₂O₃ | - |

| Molecular Weight | 306.40 g/mol | - |

| Appearance | White to off-white solid | 1-Boc-4-(phenylamino)-piperidine |

| Melting Point | ~140-150 °C | 1-Boc-4-(phenylamino)-piperidine (136-138 °C) |

| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform | General solubility of similar compounds |

Table 2: Estimated Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the Boc group (~1.4 ppm), piperidine ring protons (various shifts), aromatic protons, and the hydroxymethyl group protons. |

| ¹³C NMR | Resonances for the Boc carbonyl, piperidine ring carbons, aromatic carbons, and the hydroxymethyl carbon. |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ ion at m/z 307.2. |

Potential Biological Activity and Signaling Pathways

The 4-anilinopiperidine scaffold is a privileged structure in opioid pharmacology, with many of its derivatives acting as potent agonists at the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[3][4] The binding of an agonist to the MOR initiates a signaling cascade that ultimately leads to the desired analgesic effects, but also to undesirable side effects such as respiratory depression and dependence.

The introduction of a hydroxymethyl group at the ortho position of the aniline ring in 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine could influence its pharmacological profile in several ways:

-

Receptor Binding: The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming additional interactions with the amino acid residues in the binding pocket of the MOR. This could alter the binding affinity and selectivity of the compound.

-

Pharmacokinetics: The increased polarity due to the hydroxymethyl group may affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.

Putative Signaling Pathway

Upon binding to the μ-opioid receptor, 4-anilinopiperidine derivatives typically trigger the following signaling events:

Caption: Putative signaling pathway of 4-anilinopiperidine derivatives via the μ-opioid receptor.

Pathway Description:

-

Ligand Binding: The 4-anilinopiperidine derivative binds to and activates the μ-opioid receptor on the cell surface.

-

G Protein Activation: This activation leads to a conformational change in the receptor, which in turn activates the associated inhibitory G protein (Gαi/o).

-

Downstream Effects: The activated G protein then mediates two primary downstream effects:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, typically leading to the opening of potassium channels (causing hyperpolarization) and the closing of voltage-gated calcium channels (reducing neurotransmitter release).

-

-

Cellular Response: These molecular events result in a reduction of neuronal excitability and neurotransmitter release, which manifests as the physiological effect of analgesia.

Conclusion and Future Directions

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is a synthetically accessible derivative of the pharmacologically significant 4-anilinopiperidine scaffold. While specific experimental data for this compound is limited, a robust synthesis can be proposed based on well-established reductive amination protocols. The introduction of a hydroxymethyl group on the aniline ring is a key structural modification that warrants further investigation.

Future research should focus on the following areas:

-

Synthesis and Characterization: The actual synthesis and full spectroscopic characterization of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine are necessary to confirm its structure and properties.

-

Pharmacological Evaluation: In vitro binding assays should be conducted to determine the affinity and selectivity of the compound for opioid receptors (μ, δ, and κ). Subsequent in vivo studies can then be performed to assess its analgesic potency and side-effect profile.

-

Structure-Activity Relationship (SAR) Studies: The hydroxymethyl group can be further modified (e.g., to a methoxy, ester, or amide) to probe the SAR of this particular substitution and optimize the pharmacological properties.

-

Exploration of Other Biological Targets: While the primary focus is on opioid receptors, the 4-anilinopiperidine scaffold has been shown to interact with other targets. Therefore, broader pharmacological screening could reveal novel activities for this compound.

References

- 1. 1-N-Boc-4-(Phenylamino)piperidine synthesis - chemicalbook [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]

An In-depth Technical Guide to 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine: Synthesis, Properties, and Potential Applications

Disclaimer: The compound 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is not extensively documented in publicly available scientific literature. This guide, therefore, presents a comprehensive overview based on the well-established chemistry of its parent compound, 1-Boc-4-(phenylamino)-piperidine, and proposes a plausible synthetic route and potential characteristics for the target molecule.

Introduction

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is a derivative of the well-known synthetic intermediate, 1-Boc-4-(phenylamino)-piperidine (1-Boc-4-AP). The parent compound, 1-Boc-4-AP, is a critical precursor in the synthesis of various potent synthetic opioids, most notably fentanyl and its analogues.[1][2][3] The introduction of a hydroxymethyl group at the ortho position of the phenyl ring in 1-Boc-4-AP could modulate its chemical properties and biological activity, making it a molecule of interest for researchers in medicinal chemistry and drug development. This guide provides a detailed technical overview of its proposed synthesis, characterization, and potential utility.

Proposed Synthesis

The synthesis of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine can be logically approached through a two-step process, beginning with the well-documented synthesis of the piperidine core, followed by the introduction of the functionalized aniline moiety.

Synthesis of the Core Intermediate: 1-Boc-4-(phenylamino)-piperidine

The most common and efficient method for the synthesis of 1-Boc-4-(phenylamino)-piperidine is the reductive amination of N-tert-butoxycarbonyl-4-piperidone with aniline.[4][5]

Experimental Protocol:

A solution of N-tert-butoxycarbonyl-4-piperidone (1 equivalent) and aniline (1.1 equivalents) in a suitable solvent such as dichloromethane or methanol is prepared. To this solution, a reducing agent, typically sodium triacetoxyborohydride (1.5 equivalents), is added portion-wise, followed by acetic acid (1 equivalent). The reaction mixture is stirred at room temperature for several hours until completion. The reaction is then quenched, and the product is extracted, purified, and characterized.

Quantitative Data for the Synthesis of 1-Boc-4-(phenylamino)-piperidine:

| Parameter | Value | Reference |

| Starting Materials | ||

| N-tert-butoxycarbonyl-4-piperidone | 7 g (1 eq.) | [4] |

| Aniline | 3.3 g (1.1 eq.) | [4] |

| Sodium Triacetoxyborohydride | 10.4 g (1.5 eq.) | [4] |

| Acetic Acid | 2.1 g (1 eq.) | [4] |

| Solvent | Dichloromethane (200 ml) | [4] |

| Reaction Conditions | ||

| Temperature | Ambient | [4] |

| Reaction Time | 2 hours | [4] |

| Product | ||

| Yield | 9.5 g (98%) | [4] |

| Appearance | White solid | [4] |

| Mass Spectrum | m/z 277 [M+H]⁺ | [4] |

Proposed Synthesis of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine

To synthesize the target molecule, the aniline in the previous step is replaced with 2-aminobenzyl alcohol.

Experimental Protocol:

A solution of N-tert-butoxycarbonyl-4-piperidone (1 equivalent) and 2-aminobenzyl alcohol (1.1 equivalents) is prepared in dichloromethane. The mixture is cooled in an ice bath, and sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise, followed by the addition of acetic acid (1 equivalent). The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is then worked up by adding an aqueous solution of sodium hydroxide and extracting the product with an organic solvent. The combined organic layers are dried and concentrated to yield the crude product, which can be further purified by column chromatography.

Quantitative Data (Projected):

| Parameter | Projected Value |

| Starting Materials | |

| N-tert-butoxycarbonyl-4-piperidone | 1 eq. |

| 2-Aminobenzyl Alcohol | 1.1 eq. |

| Sodium Triacetoxyborohydride | 1.5 eq. |

| Acetic Acid | 1 eq. |

| Solvent | Dichloromethane |

| Reaction Conditions | |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 16 hours |

| Product | |

| Yield | 70-85% |

| Appearance | Off-white to light yellow solid |

| Purity | >95% after purification |

Characterization

The synthesized 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the Boc protecting group, the piperidine ring, the phenyl ring, and the hydroxymethyl group, with expected chemical shifts and coupling constants.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H, O-H, C=O (from the Boc group), and C-N bonds.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Applications and Biological Context

Given that the parent compound, 1-Boc-4-AP, is a key precursor to fentanyl, the primary application of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine would likely be in the synthesis of novel fentanyl analogs or other opioid receptor modulators. The hydroxymethyl group could serve as a handle for further chemical modifications or could influence the binding affinity and selectivity of the final molecule for opioid receptors.

Derivatives of 4-aminopiperidine have also been investigated for other biological activities, including antifungal and anticancer properties.[6][7][8] Therefore, 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine could also serve as a scaffold for the development of new therapeutic agents in these areas.

Visualizations

Synthetic Workflow

Caption: Proposed synthesis of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine.

Biological Context: Fentanyl Synthesis Pathway

Caption: General role of 1-Boc-4-AP as a precursor in fentanyl synthesis.

Conclusion

While the specific discovery and history of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine are not documented, its synthesis is feasible through established chemical methodologies. This guide provides a robust framework for its preparation, characterization, and potential exploration in the field of medicinal chemistry. The structural similarity to known precursors of bioactive molecules suggests that this compound could be a valuable intermediate for the development of novel therapeutic agents. Researchers and drug development professionals can use this information as a starting point for their investigations into this and related molecules.

References

- 1. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 2. eur-lex.europa.eu [eur-lex.europa.eu]

- 3. cfsre.org [cfsre.org]

- 4. 1-N-Boc-4-(Phenylamino)piperidine synthesis - chemicalbook [chemicalbook.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Purification of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine. Due to the limited availability of specific purification data for this exact compound, the protocols described herein are adapted from established methods for structurally similar Boc-protected amino-piperidines. These methods, including silica gel column chromatography, recrystallization, and liquid-liquid extraction, are fundamental techniques in organic synthesis and are readily adaptable. Optimization of the described parameters may be necessary to achieve the desired purity and yield for the target compound.

Data Presentation: Comparison of Purification Methods

The selection of a purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following table summarizes typical outcomes for the purification of related Boc-protected piperidine derivatives, offering a benchmark for what can be expected.

| Purification Method | Typical Purity | Typical Yield | Key Advantages | Common Challenges |

| Silica Gel Chromatography | >98%[1] | 60-90%[2] | High resolution for complex mixtures, applicable to a wide range of polarities. | Can be time-consuming and require large solvent volumes; potential for product loss on the column. |

| Recrystallization | >99%[3] | 70-95% | Highly effective for achieving high purity of solid compounds; scalable. | Requires a suitable solvent system; not effective for oily or amorphous products. |

| Liquid-Liquid Extraction | Variable (used for initial cleanup) | >90% | Rapid and effective for removing acidic or basic impurities; ideal for workup. | Limited separation of compounds with similar acidity/basicity; may not remove all neutral impurities. |

Experimental Protocols

Silica Gel Column Chromatography

Silica gel chromatography is a versatile method for purifying compounds of moderate polarity, such as 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine. The addition of a small amount of a basic modifier like triethylamine (TEA) to the mobile phase is often crucial to prevent peak tailing associated with the basic piperidine nitrogen.[4]

Materials:

-

Crude 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine

-

Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[5]

-

Hexane (or Heptane)

-

Ethyl Acetate

-

Triethylamine (TEA)

-

Dichloromethane (DCM) or Chloroform

-

Methanol

-

Chromatography column

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

-

Potassium permanganate stain

Protocol:

-

Solvent System Selection (TLC Analysis):

-

Dissolve a small amount of the crude product in DCM.

-

Spot the solution on a TLC plate.

-

Develop the plate in a solvent system of ethyl acetate in hexane (e.g., start with 20-30% ethyl acetate).

-

If the compound does not move significantly, increase the polarity by adding more ethyl acetate or a small amount of methanol.

-

To mitigate tailing, add 0.5-1% TEA to the developing solvent.[4]

-

The ideal solvent system will give the target compound an Rf value of approximately 0.3.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).[4]

-

Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

-

Drain the excess solvent until the solvent level is just above the silica surface.

-

-

Sample Loading:

-

Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent like DCM. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

-

Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Pipette the solution directly onto the top of the silica bed.[4]

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the column.

-

Begin elution with the selected solvent system, applying gentle pressure if performing flash chromatography.

-

Collect fractions in test tubes or flasks.

-

Monitor the elution process by TLC, spotting every few fractions.

-

-

Product Isolation:

-

Analyze the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine.

-

Recrystallization

Recrystallization is an excellent method for obtaining highly pure crystalline solids. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Materials:

-